molecular formula C19H11F6NO3 B2974337 2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1023531-54-5

2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2974337
CAS No.: 1023531-54-5
M. Wt: 415.291
InChI Key: LFOSYRLNHGXYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione” is a complex organic molecule. It contains an indane-1,3-dione group, which is a type of cyclic compound, and a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom. The presence of the trifluoromethyl group can significantly alter the chemical properties of the compound, including its reactivity and polarity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The trifluoromethyl group is known for its high stability and low reactivity, which could limit the types of reactions the compound can undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Synthesis Methodologies

Research has explored the synthesis of indane-1,3-dione derivatives and their reactions with different reagents, highlighting the chemical versatility of these compounds. For example, the study by Potnis and Samant (2002) demonstrates reactions of amines and formaldehyde/aryl aldehydes with 1-(2-hydroxyphenyl)-1,3-butanedione, leading to the formation of imines, chalcones, and chromones under various conditions, showcasing the compound's reactivity and potential for creating diverse chemical structures (S. V. Potnis & S. D. Samant, 2002).

Biological Evaluation

Studies have also focused on the biological evaluation of indane-1,3-dione derivatives for potential therapeutic applications. Giles, Prakash, and Ramseshu (2007) synthesized substituted thiophenyl derivatives of indane-1,3-dione and investigated their anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, demonstrating the compound's potential in medicinal chemistry (D. Giles, M. Prakash, & K. V. Ramseshu, 2007).

Material Science Applications

In the field of material science, arylmethylene-1,3-indandione-based molecular glasses have been synthesized and studied for their third-order optical non-linearity, showing potential applications in non-linear optics and photonics. This research highlights the importance of structural modifications to induce specific physical properties in indane-1,3-dione derivatives, which could be useful for developing new optical materials (G. Seniutinas et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6NO3/c20-18(21,22)17(29,19(23,24)25)10-5-7-11(8-6-10)26-9-14-15(27)12-3-1-2-4-13(12)16(14)28/h1-9,27,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMROMZNQBETKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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